molecular formula C16H16N2O B8628502 1-(Diphenylmethyl)imidazolidin-2-one CAS No. 59022-99-0

1-(Diphenylmethyl)imidazolidin-2-one

Cat. No. B8628502
CAS RN: 59022-99-0
M. Wt: 252.31 g/mol
InChI Key: IONDHVFVKHWVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylmethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Diphenylmethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Diphenylmethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59022-99-0

Product Name

1-(Diphenylmethyl)imidazolidin-2-one

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-benzhydrylimidazolidin-2-one

InChI

InChI=1S/C16H16N2O/c19-16-17-11-12-18(16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,19)

InChI Key

IONDHVFVKHWVCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 250 ml of dimethylsulfoxide was treated with 34.5 g (0.25 mole) of K2CO3, 20 g (0.12 mole) of KI and 50.8 g (0.25 mole) of benzhydryl chloride. The reaction mixture was heated with rapid stirring to 100° over 0.3 hr, held at 100° for 1.5 hours and poured into 1.5 l of H2O. The aqueous mixture was extracted with 1.3 l of chloroform. The chloroform extract was washed with 500 ml of H2O, dried over MgSO4 overnight and filtered. The filtrate was concentrated to dryness under reduced pressure leaving 27 g (43%) of a semi-solid. The crude product was washed with 100 ml of ether, air dried and dried at 60° for 2 hours to give 19 g (30%) of a white solid, m.p. 200°-202°. Recrystallization from acetonitrile provided an analytical sample, m.p. 201°-203°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
43%

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